Cas no 1492567-55-1 (3-amino-2-(1H-imidazol-2-yl)propanoic acid)

3-amino-2-(1H-imidazol-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(1H-imidazol-2-yl)propanoic acid
- EN300-1790517
- 1492567-55-1
-
- Inchi: 1S/C6H9N3O2/c7-3-4(6(10)11)5-8-1-2-9-5/h1-2,4H,3,7H2,(H,8,9)(H,10,11)
- InChI Key: JXQSKVYLHCUUDJ-UHFFFAOYSA-N
- SMILES: OC(C(C1=NC=CN1)CN)=O
Computed Properties
- Exact Mass: 155.069476538g/mol
- Monoisotopic Mass: 155.069476538g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 92Ų
- XLogP3: -3.6
3-amino-2-(1H-imidazol-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1790517-2.5g |
3-amino-2-(1H-imidazol-2-yl)propanoic acid |
1492567-55-1 | 2.5g |
$2576.0 | 2023-09-19 | ||
Enamine | EN300-1790517-0.5g |
3-amino-2-(1H-imidazol-2-yl)propanoic acid |
1492567-55-1 | 0.5g |
$1262.0 | 2023-09-19 | ||
Enamine | EN300-1790517-1.0g |
3-amino-2-(1H-imidazol-2-yl)propanoic acid |
1492567-55-1 | 1g |
$1315.0 | 2023-05-23 | ||
Enamine | EN300-1790517-5.0g |
3-amino-2-(1H-imidazol-2-yl)propanoic acid |
1492567-55-1 | 5g |
$3812.0 | 2023-05-23 | ||
Enamine | EN300-1790517-0.05g |
3-amino-2-(1H-imidazol-2-yl)propanoic acid |
1492567-55-1 | 0.05g |
$1104.0 | 2023-09-19 | ||
Enamine | EN300-1790517-5g |
3-amino-2-(1H-imidazol-2-yl)propanoic acid |
1492567-55-1 | 5g |
$3812.0 | 2023-09-19 | ||
Enamine | EN300-1790517-0.25g |
3-amino-2-(1H-imidazol-2-yl)propanoic acid |
1492567-55-1 | 0.25g |
$1209.0 | 2023-09-19 | ||
Enamine | EN300-1790517-0.1g |
3-amino-2-(1H-imidazol-2-yl)propanoic acid |
1492567-55-1 | 0.1g |
$1157.0 | 2023-09-19 | ||
Enamine | EN300-1790517-10.0g |
3-amino-2-(1H-imidazol-2-yl)propanoic acid |
1492567-55-1 | 10g |
$5652.0 | 2023-05-23 | ||
Enamine | EN300-1790517-1g |
3-amino-2-(1H-imidazol-2-yl)propanoic acid |
1492567-55-1 | 1g |
$1315.0 | 2023-09-19 |
3-amino-2-(1H-imidazol-2-yl)propanoic acid Related Literature
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
Additional information on 3-amino-2-(1H-imidazol-2-yl)propanoic acid
Comprehensive Overview of 3-amino-2-(1H-imidazol-2-yl)propanoic acid (CAS No. 1492567-55-1): Properties, Applications, and Research Insights
3-amino-2-(1H-imidazol-2-yl)propanoic acid (CAS No. 1492567-55-1) is a specialized organic compound garnering significant attention in pharmaceutical and biochemical research. This molecule features a unique structure combining an imidazole ring with an amino acid backbone, making it a versatile intermediate for drug discovery and enzymatic studies. Its molecular formula and structural properties align with growing interest in heterocyclic compounds, particularly those targeting metabolic pathways and receptor modulation.
Recent trends highlight the compound's relevance in peptide synthesis and small-molecule therapeutics. Researchers are exploring its potential as a building block for bioactive molecules, especially in neurological and anti-inflammatory applications. The imidazole moiety is known for its role in hydrogen bonding and metal coordination, which are critical for enzyme inhibition and signal transduction studies. These attributes position CAS No. 1492567-55-1 as a compound of interest in precision medicine and biomarker development.
From a synthetic perspective, 3-amino-2-(1H-imidazol-2-yl)propanoic acid is synthesized via multi-step organic reactions, often involving protecting group strategies to ensure stereochemical purity. Its solubility in polar solvents like water and DMSO facilitates its use in high-throughput screening assays. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to validate its purity, a topic frequently searched by quality control professionals and lab technicians.
The compound's pharmacokinetic profile is under investigation, with preliminary data suggesting oral bioavailability and blood-brain barrier permeability. These properties are pivotal for CNS drug development, a hot topic in neurodegenerative disease research. Additionally, its potential as a ligand for G-protein-coupled receptors (GPCRs) aligns with the rising demand for targeted therapies in oncology and autoimmune disorders.
Environmental and green chemistry considerations are also shaping discussions around CAS No. 1492567-55-1. Researchers are optimizing sustainable synthesis routes to minimize toxic byproducts, addressing the pharma industry's push toward eco-friendly practices. This aligns with frequent search queries on green solvents and catalytic efficiency in organic synthesis.
In summary, 3-amino-2-(1H-imidazol-2-yl)propanoic acid represents a multifunctional scaffold with broad applicability. Its integration into drug discovery pipelines and biochemical toolsets underscores its value in advancing personalized medicine and translational research. As interest grows in structure-activity relationships (SAR) and computational modeling, this compound is poised to remain a focal point in innovative therapeutic design.
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